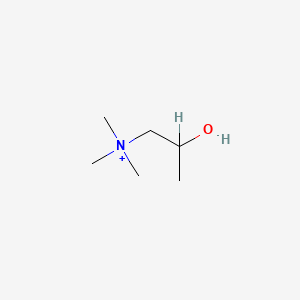
贝克酰胺
描述
- 贝克拉胺,也称为氯康、希比康、波塞德林、尼德兰和塞克莱等各种商品名,是一种化学化合物。
- 它的IUPAC名称是N-苄基-3-氯丙酰胺 。
- 贝克拉胺最初在20世纪50年代被研究,主要用于研究其抗惊厥特性 。
- 虽然它不再用于此目的,但由于其作为精神分裂症治疗辅助药物的潜在精神病学应用,它重新引起了人们的兴趣 .
科学研究应用
作用机制
- 贝克拉胺发挥作用的确切机制尚不清楚。
- 它可能涉及神经递质系统的调节或离子通道。
- 需要进一步研究以阐明其分子靶点和通路。
生化分析
Biochemical Properties
Beclamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions of beclamide is with monoamine oxidase, an enzyme responsible for the breakdown of monoamines such as dopamine, serotonin, and norepinephrine. Beclamide inhibits the activity of monoamine oxidase, leading to increased levels of these neurotransmitters in the brain . Additionally, beclamide has been shown to interact with gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and contributing to its anticonvulsant properties .
Cellular Effects
Beclamide exerts various effects on different types of cells and cellular processes. In neuronal cells, beclamide increases the levels of neurotransmitters such as dopamine and serotonin by inhibiting their breakdown . This leads to enhanced neurotransmission and modulation of cell signaling pathways. Beclamide also influences gene expression by altering the transcription of genes involved in neurotransmitter synthesis and metabolism . Furthermore, beclamide affects cellular metabolism by modulating the activity of enzymes involved in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of beclamide involves several key processes. Beclamide binds to monoamine oxidase, inhibiting its activity and preventing the breakdown of monoamines . This results in increased levels of neurotransmitters such as dopamine and serotonin in the brain. Beclamide also enhances the binding of gamma-aminobutyric acid to its receptors, leading to increased inhibitory neurotransmission . Additionally, beclamide modulates the expression of genes involved in neurotransmitter synthesis and metabolism, further contributing to its effects on neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of beclamide have been observed to change over time. Beclamide is relatively stable and does not undergo significant degradation under standard laboratory conditions . Long-term exposure to beclamide can lead to adaptive changes in cellular function, such as alterations in neurotransmitter levels and receptor sensitivity . These changes can impact the overall efficacy of beclamide in modulating neuronal activity and may require adjustments in dosage or treatment duration .
Dosage Effects in Animal Models
The effects of beclamide vary with different dosages in animal models. At low doses, beclamide has been shown to increase neurotransmitter levels and enhance inhibitory neurotransmission without causing significant adverse effects . At high doses, beclamide can lead to toxic effects such as sedation, motor impairment, and alterations in cardiovascular function . Threshold effects have been observed, where the therapeutic effects of beclamide plateau at certain dosages, and further increases in dosage do not result in additional benefits .
Metabolic Pathways
Beclamide is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. Beclamide is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and affect metabolic flux and metabolite levels. Beclamide also influences the activity of enzymes involved in neurotransmitter synthesis and degradation, contributing to its overall effects on neurotransmission .
Transport and Distribution
Beclamide is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and accumulate in the brain, where it exerts its effects on neurotransmission . Beclamide interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . The localization and accumulation of beclamide in specific tissues can influence its overall efficacy and therapeutic potential .
Subcellular Localization
The subcellular localization of beclamide plays a crucial role in its activity and function. Beclamide is primarily localized in the cytoplasm and can be transported to specific compartments or organelles through targeting signals and post-translational modifications . The localization of beclamide in neuronal cells allows it to interact with key enzymes and receptors involved in neurotransmission . This subcellular localization is essential for the precise modulation of cellular processes and the overall efficacy of beclamide .
准备方法
- 贝克拉胺可以通过多种途径合成,但一种常见的方法是苄胺与3-氯丙酰氯反应。
- 工业生产方法可能有所不同,但关键步骤仍然是苄基和氯丙酰基之间形成酰胺键。
化学反应分析
- 贝克拉胺可以进行几种类型的反应:
酰胺水解: 在酸性或碱性条件下,贝克拉胺可以水解生成苄胺和3-氯丙酸。
还原: 羰基的还原会导致相应的醇。
取代: 氯原子可以被其他官能团取代。
- 常见的试剂包括酸、碱和还原剂。
- 主要产物取决于具体的反应条件。
相似化合物的比较
- 贝克拉胺的独特性在于它兼具抗惊厥药和精神病治疗辅助药物的双重特性。
- 类似的化合物包括其他抗惊厥药和镇静剂,但很少有化合物具有这种特殊的效果组合。
属性
IUPAC Name |
N-benzyl-3-chloropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-7-6-10(13)12-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYQFYIEOUVJDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5057755 | |
| Record name | Beclamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Beclamide has been used for over three decades with little knowledge of how it acts in the CNS. In one study using rats, beclamide was seen to reduce striatal dopamine and serotonin levels and increase the levels of dopamine's major metabolites (and thus dopamine turnover), while reducing the levels of serotonin's major metabolite below detectable levels. A similar effect on neurotransmitter levels was seen in the rat frontal cortices. It is theorized that animal aggression is linked to levels of biogenic monoamines such as dopamine and serotonin, however the exact role is unclear. | |
| Record name | Beclamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09011 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
501-68-8 | |
| Record name | Beclamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Beclamide [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Beclamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09011 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Beclamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759264 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Beclamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67062 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Beclamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Beclamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.207 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BECLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5N0ALI65V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxyquinoline](/img/structure/B1204760.png)




![Iron(2+);3-[8,13,18-tris(2-carboxyethyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid](/img/structure/B1204767.png)
